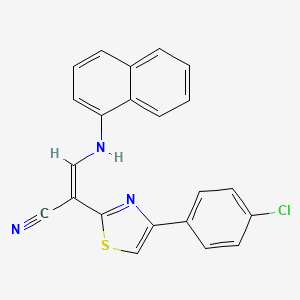

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPXDGCQUCCGAD-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

Coupling with Naphthylamine: The thiazole intermediate is then coupled with naphthylamine under acidic conditions to form the desired product.

Acrylonitrile Addition: Finally, the acrylonitrile group is introduced through a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthylamine moiety.

Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the thiazole and naphthylamine groups.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

- Catalysis : The compound can function as a ligand in transition metal catalysis, facilitating various chemical reactions.

- Organic Synthesis : It serves as an intermediate in synthesizing more complex molecules, showcasing its versatility in organic chemistry.

Biology

- Antimicrobial Agents : The thiazole ring is associated with antimicrobial properties, making this compound a candidate for drug development targeting bacterial infections.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, providing tools for biochemical studies and potential therapeutic applications.

Medicine

- Drug Development : The compound shows promise in developing new pharmaceuticals due to its biological activity and structural features that enhance binding affinity to biological targets.

- Diagnostics : Its fluorescent properties make it suitable for designing diagnostic probes used in medical imaging and detection.

Materials Science

- Organic Semiconductors : The unique structural attributes allow its use in developing organic semiconductors, which are vital for electronic applications.

- Dyes and Pigments : The compound's structural features lend themselves to formulations in dye and pigment industries, enhancing color stability and application versatility.

Case Studies

- Antimicrobial Activity Study : Research demonstrated that compounds featuring thiazole rings exhibit significant antimicrobial activity against various bacterial strains. This positions (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile as a potential lead compound for antibiotic development .

- Enzyme Inhibition Research : A study highlighted the compound's ability to inhibit specific enzymes involved in cancer progression, suggesting its utility in cancer therapeutics .

- Material Science Application : Investigations into organic semiconductors revealed that compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile exhibit enhanced charge transport properties, making them suitable for use in photovoltaic cells .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The naphthylamine moiety can interact with cellular receptors, modulating signal transduction pathways. The acrylonitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenyl group instead of a naphthyl group.

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylamino)acrylonitrile: Similar structure but with a methyl group instead of a naphthyl group.

Uniqueness

Structural Features: The presence of the naphthylamine moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and binding affinity.

Reactivity: The combination of the thiazole ring and the acrylonitrile group provides unique reactivity patterns, making it versatile for various applications.

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile (CAS No. 477187-89-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a naphthylamine moiety, and an acrylonitrile group. Its synthesis typically involves several steps:

- Formation of the Thiazole Ring : Reacting 4-chlorobenzaldehyde with thiourea in a basic medium.

- Coupling with Naphthylamine : The thiazole intermediate is coupled with naphthylamine under acidic conditions.

- Acrylonitrile Addition : Introduced through a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity.

- Receptor Modulation : The naphthylamine moiety interacts with cellular receptors, affecting signal transduction pathways.

- Covalent Bond Formation : The acrylonitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile. For instance, compounds containing thiazole rings have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

Anticancer Activity

Thiazole derivatives are recognized for their anticancer potential. In vitro studies indicate that certain thiazole compounds exhibit cytotoxicity against cancer cell lines, with IC50 values ranging from 0.20–2.58 μM . The presence of electron-donating groups on the phenyl ring enhances this activity, making these compounds promising candidates for further development as anticancer agents.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazole derivatives demonstrated that certain compounds exhibited potent antimicrobial activities against Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC value significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .

Study 2: Anticancer Activity Assessment

In another investigation, a series of thiazole-based compounds were tested against human cancer cell lines. One particular derivative demonstrated strong antiproliferative effects comparable to doxorubicin, with IC50 values indicating high efficacy against breast cancer cells . This highlights the therapeutic promise of thiazole-containing compounds in oncology.

Comparative Analysis

The biological activities of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile can be compared to other similar compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| Compound A | Antimicrobial | MIC = 0.22 μg/mL |

| Compound B | Anticancer | IC50 = 1.98 μM |

| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile | Potentially high | Not yet established |

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, and what catalysts/solvents are typically employed?

The compound is synthesized via condensation reactions involving thiazole and acrylonitrile precursors. Key steps include:

- Catalysts : Piperidine is commonly used to catalyze Knoevenagel condensations, as seen in analogous thiazole-acrylonitrile syntheses .

- Solvents : Ethanol, methanol, and DMF are preferred for their ability to dissolve polar intermediates and facilitate reflux conditions .

- Workup : Recrystallization from ethanol or methanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound's structure?

- NMR (1H/13C) : Assigns proton environments (e.g., naphthylamino protons) and confirms stereochemistry (Z-configuration) .

- X-ray diffraction : Resolves crystal structure and validates spatial arrangement of substituents (e.g., thiazole-naphthalene orientation) .

- IR spectroscopy : Identifies functional groups like C≡N stretching (~2200 cm⁻¹) and N-H bending in the naphthylamino group .

Q. What in vitro biological screening models have been used to evaluate its bioactivity?

- Anticancer assays : The NCI-60 cell panel evaluates growth inhibition (GI₅₀) across cancer cell lines, with structural analogs showing GI₅₀ values ranging from 0.021 to 12.2 μM .

- Antioxidant testing : DPPH radical scavenging assays compare activity to ascorbic acid; similar thiazole derivatives exhibit IC₅₀ values < 10 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Solvent screening : Test polar aprotic solvents (e.g., DMA) to improve intermediate solubility and reduce side reactions .

- Catalyst variation : Compare piperidine with DBU or ionic liquids for faster kinetics and higher stereoselectivity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield (>85%) .

Q. What computational approaches are recommended for studying its electronic properties?

- Multiwfn software : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., acrylonitrile's nitrile group) .

- DFT calculations : Optimize geometry at the B3LYP/6-311G** level and calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .

Q. How to address discrepancies in biological activity data across studies?

- Assay standardization : Control variables like cell line (e.g., MCF-7 vs. HeLa) and incubation time, as GI₅₀ values vary by >10-fold depending on the model .

- Structural analogs : Compare bioactivity of naphthylamino vs. benzo[d]thiazol-2-yl derivatives, noting that electron-withdrawing groups enhance anticancer potency .

Q. What strategies exist for modifying the thiazole or naphthyl moieties to improve activity?

- Thiazole substitution : Introduce 4-chlorophenyl or 3,4,5-trimethoxyphenyl groups to enhance π-π stacking with target proteins .

- Naphthyl modification : Replace naphthalen-1-ylamino with anthracenyl or triazole moieties to improve solubility and bioavailability .

Q. How to perform mechanistic studies to identify molecular targets?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the acrylonitrile group and catalytic lysine residues .

- Fluorescence quenching : Monitor binding to BSA via Stern-Volmer plots to assess hydrophobic interactions with the naphthyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.